molecular formula C12H13NO2S2 B2833014 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1788772-10-0

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2833014
CAS No.: 1788772-10-0
M. Wt: 267.36
InChI Key: FYKLCRJJVCFKGG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is an organic compound that features a unique structure with two thiophene rings and a hydroxyethyl group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(thiophen-2-yl)ethanol.

    Acetylation: The 2-(thiophen-2-yl)ethanol is then acetylated using acetic anhydride to form 2-(thiophen-2-yl)ethyl acetate.

    Amidation: Finally, the 2-(thiophen-2-yl)ethyl acetate undergoes amidation with thiophene-3-ylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide.

    Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)ethylamine.

    Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as conducting polymers.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the thiophene rings can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can be compared with other thiophene-containing compounds, such as:

    Thiophene-2-carboxamide: Lacks the hydroxyethyl group, resulting in different reactivity and applications.

    2-(Thiophen-2-yl)ethanol: Lacks the acetamide moiety, making it less versatile in certain chemical reactions.

    Thiophene-3-ylamine:

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c14-10(11-2-1-4-17-11)7-13-12(15)6-9-3-5-16-8-9/h1-5,8,10,14H,6-7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKLCRJJVCFKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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